[cis-3-Methoxycyclobutyl]methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methoxycyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUPXHYVTXHFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044706-13-8, 2094029-36-2 | |
| Record name | [(1s,3s)-3-methoxycyclobutyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(1r,3r)-3-methoxycyclobutyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Strategic Importance of Component Moieties in Synthetic Design
The unique architecture of [cis-3-Methoxycyclobutyl]methanamine hydrochloride brings together three key structural features: an aminocyclobutane scaffold, a methoxy (B1213986) group, and an aminomethyl functionality. The combination of these components in a specific stereochemical arrangement provides a compelling case for its utility in the synthesis of complex target molecules.
Focused Inquiry into Cis 3 Methoxycyclobutyl Methanamine Hydrochloride
The specific combination of the aminocyclobutane scaffold with methoxy (B1213986) and aminomethyl groups in a cis configuration presents a unique synthetic building block with considerable potential.
Stereochemical Considerations in the Synthesis and Reactivity of Cis 3 Methoxycyclobutyl Methanamine Hydrochloride
Importance of cis-Diastereomer Control in Cyclobutane (B1203170) Systems
The control of diastereoselectivity in the synthesis of substituted cyclobutanes is of paramount importance, as different diastereomers can exhibit significantly different physical, chemical, and biological properties. researchgate.net In pharmaceutical development, for instance, often only one diastereomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, synthetic strategies that yield a high diastereomeric ratio (d.r.) are crucial for producing pure, effective, and safe compounds. researchgate.net
Mechanisms of Diastereoselectivity in Synthetic Steps
Achieving high diastereoselectivity in the formation of the cyclobutane core is a central challenge in organic synthesis. Various synthetic methodologies have been developed to control the stereochemical outcome of reactions that form four-membered rings. These methods often rely on directing effects, the nature of the reactants, and the reaction conditions.
Common strategies for the diastereoselective synthesis of cyclobutanes include:
[2+2] Cycloadditions: This is a powerful method for constructing cyclobutane rings. The stereochemistry of the resulting cyclobutane is often dependent on the geometry of the starting alkenes and the reaction mechanism (e.g., concerted thermal or photochemical pathways, or stepwise ionic or radical pathways). mdpi.comresearchgate.net
Ring Contractions: The stereospecific synthesis of cyclobutanes can be achieved from more readily accessible pyrrolidines through processes involving nitrogen extrusion, which may proceed via a radical pathway. nih.gov
Ring-Opening of Bicyclobutanes: The ring-opening reactions of bicyclo[1.1.0]butanes can provide a reliable route to functionalized cyclobutanes. However, these reactions can sometimes suffer from a lack of diastereoselectivity, though catalyst-controlled methods have been developed to address this. researchgate.net
Catalytic Asymmetric Reactions: Rhodium-catalyzed asymmetric 1,4-additions to cyclobutenes have been shown to be highly diastereo- and enantioselective, providing an efficient route to chiral cyclobutanes. rsc.org The choice of chiral ligand is often critical in controlling the diastereoselectivity of these reactions.
The formation of the cis-diastereomer of 3-methoxycyclobutane derivatives often involves controlling the approach of reagents to a planar or near-planar intermediate or transition state. For example, the hydrogenation of a cyclobutene (B1205218) precursor can be directed by a pre-existing substituent, leading to the delivery of hydrogen from a specific face of the ring. Similarly, nucleophilic additions to cyclobutanones can be highly diastereoselective, guided by steric hindrance or electronic effects of the substituents already present on the ring.
Influence of Substituent Effects on Cyclobutyl Ring Conformation
Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would arise from all eight C-H bonds being eclipsed in a planar structure. libretexts.orgdalalinstitute.com This puckering results in two distinct types of substituent positions: axial and equatorial, analogous to the cyclohexane (B81311) ring. The ring undergoes a rapid inversion process where axial and equatorial positions interconvert.
For a monosubstituted cyclobutane, the substituent preferentially occupies the equatorial position to minimize steric interactions. In 1,3-disubstituted cyclobutanes like [cis-3-Methoxycyclobutyl]methanamine, the conformational preference is more complex. For the cis isomer, one substituent must be axial and the other equatorial (ae), or vice-versa (ea). These two puckered conformations are in equilibrium. The preferred conformation will be the one that places the larger substituent in the more sterically favorable equatorial position. The relative steric bulk of the methoxy (B1213986) group versus the aminomethyl group will therefore determine the predominant ring pucker. Computational and experimental studies on similar systems reveal that the equilibrium geometry is a delicate balance between minimizing torsional strain and angle strain. acs.orgresearchgate.net
| Substituent Position | Relative Energy | Key Steric Interactions |
| Methoxy (equatorial), Aminomethyl (axial) | Lower | Interaction between the axial aminomethyl group and the axial hydrogen at C1. |
| Methoxy (axial), Aminomethyl (equatorial) | Higher | Interaction between the axial methoxy group and the axial hydrogen at C3. |
Note: This table represents a qualitative prediction. The actual energy difference depends on the precise steric demands of the groups.
Dynamic Stereochemistry and Conformational Equilibria
The cyclobutane ring in [cis-3-Methoxycyclobutyl]methanamine hydrochloride is not static. It undergoes rapid ring-flipping at room temperature, leading to an equilibrium between the two possible puckered conformations. This dynamic process is a key feature of its stereochemistry.
The energy barrier for this ring inversion is relatively low, typically in the range of 1.8 to 2.0 kcal/mol for monosubstituted cyclobutanes. acs.org This means that at ambient temperatures, the molecule exists as a mixture of rapidly interconverting conformers. The ratio of these conformers at equilibrium is determined by their relative thermodynamic stabilities.
The presence of the hydrochloride salt of the amine group can also influence the conformational equilibrium. Protonation of the nitrogen atom increases its effective steric size and introduces the possibility of intramolecular hydrogen bonding with the methoxy group's oxygen atom. Such an interaction could potentially favor a conformation that brings these two groups into closer proximity, thereby influencing the puckering of the ring. This dynamic behavior is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a receptor or enzyme active site.
Techniques for Diastereomeric Ratio Determination
The accurate determination of the diastereomeric ratio (d.r.) is essential for characterizing the outcome of a stereoselective synthesis. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography being the most common.
Advanced NMR Methods: NMR spectroscopy is a powerful tool for determining d.r. rsc.org In principle, diastereomers are distinct compounds and should have different NMR spectra. For [cis-3-Methoxycyclobutyl]methanamine and its trans isomer, the chemical shifts and coupling constants of the ring protons will differ due to their different spatial relationships. The d.r. can be determined by integrating the signals corresponding to each diastereomer.
However, spectral overlap can often make this challenging, especially in complex molecules. nih.gov To overcome this, advanced NMR techniques can be used:
Band-Selective Pure Shift NMR: This method simplifies crowded spectra by collapsing complex multiplets into singlets. rsc.org This significantly improves spectral resolution and allows for more accurate integration, even when chemical shift differences are small. rsc.org
2D NMR (COSY, NOESY): Two-dimensional NMR experiments can help to resolve overlapping signals and provide through-bond (COSY) and through-space (NOESY) correlations that can confirm the identity of each diastereomer and reveal their relative configurations. NOESY experiments can be particularly useful for distinguishing cis and trans isomers by observing spatial proximities between the substituents.
Variable-Temperature (VT) NMR: This technique can be used to study dynamic equilibria, such as the ring-flipping of the cyclobutane. acs.org At low temperatures, the interconversion can be slowed down enough on the NMR timescale to observe signals from individual conformers.
Chiral Chromatography: While the primary focus is on diastereomers, if the synthesis starts from chiral precursors or uses a chiral catalyst, enantiomers of the target molecule could be formed. Chiral chromatography is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.). For related compounds, techniques like High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) are employed. nih.gov The CSP interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. This technique is indispensable for the analysis of products from asymmetric syntheses. rsc.org
| Technique | Principle | Application to [cis-3-Methoxycyclobutyl]methanamine |
| ¹H NMR | Different chemical environments for protons in diastereomers lead to distinct signals. | Integration of specific, well-resolved proton signals for the cis and trans isomers to determine the d.r. |
| Pure Shift NMR | Simplifies complex multiplets into singlets, enhancing resolution. | Overcomes signal overlap in crowded spectral regions for more accurate d.r. determination. nih.gov |
| NOESY | Detects through-space interactions (protons close in space). | Can confirm the cis configuration by showing a cross-peak between protons on the methoxy and aminomethyl groups. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of potential enantiomers of the cis isomer if an asymmetric synthesis is performed. |
Role of Cis 3 Methoxycyclobutyl Methanamine Hydrochloride As a Versatile Synthetic Building Block
Application in the Construction of Complex Organic Architectures
The rigid, non-planar structure of the cyclobutane (B1203170) ring in [cis-3-Methoxycyclobutyl]methanamine hydrochloride serves as a valuable scaffold for the synthesis of complex organic molecules. The defined spatial relationship between the methoxymethylamine side chain and the methoxy (B1213986) group allows for the construction of conformationally constrained analogues of known bioactive molecules. While specific examples of its incorporation into complex natural products or pharmaceuticals are not widely documented in publicly available literature, its potential is evident.
The cyclobutane moiety can be a key component in creating unique chemical entities for medicinal chemistry and materials science. For instance, incorporating this building block can lead to the synthesis of novel ligands for biological targets where the specific geometry of the cyclobutane ring helps in optimizing binding interactions. The primary amine provides a straightforward handle for introducing the scaffold, while the methoxy group can be carried through multiple synthetic steps or modified at a later stage to introduce further complexity.
Chemical Transformations of the Amine Functionality
The primary amine group is a versatile functional handle that can undergo a wide array of chemical transformations, making it a focal point for derivatization.
The primary amine of [cis-3-Methoxycyclobutyl]methanamine readily participates in amidation reactions when treated with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically high-yielding and form a stable amide bond. A variety of coupling reagents can be employed for reactions with carboxylic acids.
Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides in the presence of a base. This transformation is crucial for creating compounds with potential biological activity, as the sulfonamide group is a common pharmacophore.
Table 1: Representative Amidation and Sulfonamidation Reactions
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Amidation | Carboxylic Acid + Coupling Agent | Amide |
| Amidation | Acid Chloride | Amide |
This table represents the expected reactivity of the primary amine based on general organic chemistry principles.
The nitrogen atom can be further functionalized through N-alkylation or reductive amination. Direct N-alkylation with alkyl halides can lead to secondary or tertiary amines. However, this method can sometimes suffer from over-alkylation, yielding quaternary ammonium (B1175870) salts.
A more controlled and widely used method is reductive amination. organic-chemistry.org This strategy involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. This method is highly efficient for creating C-N bonds. organic-chemistry.org
Table 2: Common Reagents for N-Alkylation and Reductive Amination
| Transformation | Carbonyl Compound | Reducing Agent | Resulting Amine |
|---|---|---|---|
| Reductive Amination | Aldehyde (R-CHO) | Sodium Triacetoxyborohydride | Secondary Amine |
This table outlines general strategies applicable to the title compound.
The primary amine of this compound is a suitable point of attachment for linker molecules used in bioconjugation. bionordika.no Bioconjugation involves covalently linking a biomolecule, such as a protein or antibody, to another molecule, like a drug or a fluorescent probe. bionordika.nonih.gov The amine can react with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates present on a linker to form stable amide or thiourea (B124793) bonds, respectively. symeres.com The cyclobutane scaffold provides a rigid spacer that can influence the properties of the resulting conjugate. While this specific compound is not a canonical linker, its structure offers potential for creating novel, non-cleavable linkers for applications like antibody-drug conjugates (ADCs). nih.govsymeres.com
Chemical Transformations of the Methoxy Ether Functionality
The methoxy group on the cyclobutane ring is generally stable under many reaction conditions used to modify the amine functionality. However, it can be chemically altered, typically through cleavage, to introduce new functional groups.
The cleavage of the methyl ether can be accomplished under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the methyl group (an SN2 pathway), yielding a secondary alcohol, cis-3-(aminomethyl)cyclobutanol, and methyl halide. masterorganicchemistry.comlibretexts.org
Alternatively, strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving ethers, often under milder conditions than strong mineral acids. masterorganicchemistry.com
Once the ether is cleaved to reveal the hydroxyl group, this new functionality can be derivatized in numerous ways. For example, the alcohol can be oxidized to a ketone (cyclobutanone derivative), esterified with carboxylic acids, or converted into a leaving group for subsequent nucleophilic substitution reactions. This two-step process of ether cleavage followed by derivatization significantly expands the synthetic utility of the original building block.
Table 3: Ether Cleavage Reagents and Potential Subsequent Transformations
| Initial Reaction | Reagent | Intermediate Product | Subsequent Reaction Example | Final Product |
|---|---|---|---|---|
| Ether Cleavage | Hydrobromic Acid (HBr) | cis-3-(aminomethyl)cyclobutanol | Oxidation (e.g., with PCC) | 3-(aminomethyl)cyclobutanone |
This table illustrates potential synthetic routes based on established ether cleavage and alcohol derivatization reactions.
Modifications of the Alkyl Chain
The primary amino group of this compound serves as a key functional handle for various chemical transformations, allowing for the extension and modification of the alkyl chain. Standard synthetic methodologies can be employed to introduce a wide range of substituents, thereby modulating the physicochemical properties of the parent molecule.
One of the most common modifications is N-alkylation , which can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. For instance, reaction with a simple alkyl bromide, such as ethyl bromide, in the presence of a non-nucleophilic base would yield the corresponding N-ethyl derivative. Reductive amination with a carbonyl compound, for example, cyclohexanone, using a reducing agent like sodium triacetoxyborohydride, would lead to the formation of a secondary amine bearing a cyclohexyl group.
Acylation of the amino group to form amides is another fundamental transformation. Treatment with acyl chlorides or anhydrides, such as acetyl chloride or acetic anhydride, provides a straightforward route to the corresponding N-acetyl derivative. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated.
Furthermore, the amino group can be engaged in sulfonylation reactions with sulfonyl chlorides, leading to the formation of stable sulfonamides. For example, reaction with p-toluenesulfonyl chloride would yield the N-tosylated product. These modifications are instrumental in exploring the chemical space around the core scaffold.
A representative table of potential alkyl chain modifications is presented below, illustrating the versatility of the primary amine.
| Reagent | Reaction Type | Product Structure |
| Ethyl bromide | N-Alkylation | |
| Cyclohexanone / NaBH(OAc)₃ | Reductive Amination | |
| Acetyl chloride | N-Acylation | |
| p-Toluenesulfonyl chloride | N-Sulfonylation |
Note: The structures in the table are illustrative of the expected products from the described reactions.
Design and Synthesis of Analogues for Structure-Reactivity Relationship Investigations
Analogues can be designed by modifying three key regions of the molecule: the cyclobutane ring, the methoxy group, and the aminomethyl side chain.
Cyclobutane Ring Analogues: The rigidity and substitution pattern of the cyclobutane core can be altered. For example, synthesizing analogues with different stereochemistry (trans-isomers) or with additional substituents on the ring would provide insight into the spatial requirements for a given interaction.
Methoxy Group Modifications: The methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, isopropoxy) to probe the effect of steric bulk. Alternatively, it can be substituted with bioisosteric groups such as a hydroxyl group (after demethylation) or a fluorine atom to modulate electronic properties and metabolic stability.
Aminomethyl Chain Variations: As discussed in the previous section, the aminomethyl side chain is amenable to a wide array of modifications. Creating a series of amides with varying electronic and steric properties (e.g., using benzoyl chloride, cyclopropanecarbonyl chloride) would be a common strategy in SRR studies.
The synthesis of these analogues would follow established synthetic routes. For instance, variations in the methoxy group could be introduced starting from a common precursor, 3-hydroxycyclobutanecarboxylic acid, by alkylation with different alkyl halides prior to the conversion of the carboxylic acid to the aminomethyl group.
The following table outlines a potential matrix for the design of analogues for SRR studies.
| Analogue ID | Ring Modification | Methoxy Group Modification | Alkyl Chain Modification |
| A-01 | cis | OCH₃ | NH₂ |
| A-02 | trans | OCH₃ | NH₂ |
| A-03 | cis | OCH₂CH₃ | NH₂ |
| A-04 | cis | OH | NH₂ |
| A-05 | cis | F | NH₂ |
| B-01 | cis | OCH₃ | NH-Acetyl |
| B-02 | cis | OCH₃ | NH-Benzoyl |
| B-03 | cis | OCH₃ | NH-Cyclopropylcarbonyl |
Utilization in Scaffold Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from simple starting materials. This compound, with its multiple functional groups and defined stereochemistry, is a promising starting point for DOS campaigns to create novel molecular scaffolds.
The primary amine can be utilized as a nucleophile in a variety of multicomponent reactions (MCRs), which are powerful tools in DOS for rapidly building molecular complexity. For example, it can participate in the Ugi four-component reaction with an aldehyde, an isocyanide, and a carboxylic acid to generate α-acylamino carboxamide derivatives in a single step. By varying each of the four components, a large library of diverse compounds can be synthesized.
Another approach involves leveraging the bifunctionality of the molecule. The amino group can be protected, and the methoxy group can be converted to other functionalities, such as a ketone, which can then participate in a range of cyclization or condensation reactions. For instance, oxidation of a precursor alcohol could yield a cyclobutanone (B123998), which could then be used as a key intermediate for the synthesis of spirocyclic scaffolds.
The general strategy for a DOS approach using this building block would involve a branching synthesis pathway, where the initial scaffold is elaborated in a few steps to generate a set of key intermediates. These intermediates would then be subjected to a variety of reaction conditions and coupling partners to generate a library of structurally distinct final products.
A hypothetical DOS workflow could be:
Intermediate Generation:
Protect the amine of [cis-3-Methoxycyclobutyl]methanamine.
Demethylate the methoxy group to reveal a hydroxyl group.
Oxidize the alcohol to a ketone.
Scaffold Elaboration:
The resulting aminoketone can be used in various reactions:
Pictet-Spengler reaction with a tryptamine (B22526) derivative to form a tetracyclic indole (B1671886) alkaloid-like scaffold.
Pauson-Khand reaction with an alkyne and dicobalt octacarbonyl to construct a fused cyclopentenone system.
Asymmetric synthesis of spiro-oxindoles via condensation with isatin (B1672199) derivatives.
This approach would allow for the efficient generation of a collection of compounds with high scaffold diversity, suitable for screening in drug discovery programs.
Advanced Analytical and Spectroscopic Methodologies for the Characterization of Cis 3 Methoxycyclobutyl Methanamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within [cis-3-Methoxycyclobutyl]methanamine hydrochloride. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angles between adjacent protons.
In a typical ¹H NMR spectrum of the subject compound, distinct signals would be expected for the methoxy (B1213986) group protons, the cyclobutyl ring protons, and the aminomethyl group protons. The protons on the cyclobutyl ring, being diastereotopic, would likely exhibit complex splitting patterns. The cis stereochemistry influences the chemical shifts and coupling constants of the ring protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.25 | s | - |
| H on C with -OCH₃ | 3.80 | p | 6.5 |
| CH₂-NH₃⁺ | 2.95 | d | 7.0 |
| CH on C with CH₂NH₃⁺ | 2.50 | m | - |
| Cyclobutyl CH₂ (axial) | 1.80 | m | - |
| Cyclobutyl CH₂ (equatorial) | 2.10 | m | - |
| Note: This is a representation of expected values and may vary based on solvent and experimental conditions. |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., sp³-hybridized) and its chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -OCH₃ | 56.5 |
| C with -OCH₃ | 75.0 |
| CH₂-NH₃⁺ | 42.0 |
| C with CH₂NH₃⁺ | 35.5 |
| Cyclobutyl CH₂ | 28.0 |
| Note: These are predicted chemical shifts and can differ in experimental data. |
Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and stereochemistry of complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This would be used to trace the connectivity within the cyclobutyl ring and between the ring and the aminomethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the methoxy protons and the carbon atom to which the methoxy group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a key technique for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. For this compound, a NOESY experiment would show a cross-peak between the proton on the carbon bearing the methoxy group and the protons of the aminomethyl group, confirming their cis relationship on the cyclobutane (B1203170) ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. This exact mass can be used to determine the elemental composition of the molecule, which serves as a definitive confirmation of its molecular formula. For this compound, HRMS would be used to confirm the molecular formula of the protonated free base, C₆H₁₄NO⁺.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its various substructures. The fragmentation of the [cis-3-Methoxycyclobutyl]methanamine cation would likely involve characteristic losses, such as the loss of the methoxy group, cleavage of the cyclobutane ring, and fragmentation of the aminomethyl side chain.
Table 3: Plausible MS/MS Fragmentation Data for the Cation of [cis-3-Methoxycyclobutyl]methanamine
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 116.12 | 101.10 | 15 (•CH₃) | [M - •CH₃]⁺ |
| 116.12 | 85.08 | 31 (•OCH₃) | [M - •OCH₃]⁺ |
| 116.12 | 86.09 | 30 (CH₂NH) | [M - CH₂NH]⁺ |
| 116.12 | 71.07 | 45 (•CH₂NH₂) | [M - •CH₂NH₂]⁺ |
| 116.12 | 57.07 | 59 (C₃H₇O) | Cyclobutyl fragment |
| Note: The fragmentation pathways are proposed based on common fragmentation rules for similar structures. |
By integrating the data from these advanced analytical and spectroscopic methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, confirming its identity, purity, and stereochemical integrity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The IR spectrum is typically dominated by vibrations that cause a change in the dipole moment, while the Raman spectrum provides information on vibrations that cause a change in the polarizability of the molecule.
For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. The presence of the primary amine hydrochloride salt is typically indicated by a broad band in the range of 2800-3200 cm⁻¹, which arises from the N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺). C-H stretching vibrations of the cyclobutyl ring and methoxy group would appear in the 2850-3000 cm⁻¹ region. The C-O stretching of the ether linkage is expected to produce a strong absorption band around 1100-1120 cm⁻¹.
Raman spectroscopy would complement the IR data. The symmetric vibrations of the cyclobutane ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. The C-C backbone vibrations of the cyclobutane ring would be expected in the fingerprint region (below 1500 cm⁻¹).
Table 1: Hypothetical IR and Raman Peak Assignments for this compound
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 2800-3200 (broad) | 2800-3200 (weak) | Strong (IR), Weak (Raman) |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |
| CH₂ Scissoring | ~1450 | ~1450 | Medium |
| C-O Stretch (Ether) | ~1110 | ~1110 | Strong (IR), Weak (Raman) |
| C-N Stretch | ~1050 | ~1050 | Medium |
| Cyclobutane Ring Vibrations | 800-1000 | 800-1000 | Medium-Weak |
Note: This data is representative and based on typical values for similar functional groups.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for determining the purity of this compound and for separating it from potential impurities and isomers.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method would typically be developed. The method would likely utilize a C18 stationary phase and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution may be employed to ensure the separation of impurities with a wide range of polarities. nih.gov Detection could be achieved using a UV detector at a low wavelength (e.g., 200-210 nm) due to the lack of a significant chromophore in the molecule, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).
Method validation would be performed according to ICH guidelines and would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm or ELSD |
| Injection Volume | 10 µL |
Gas Chromatography (GC), often coupled with a flame ionization detector (FID), is the standard method for the analysis of volatile organic impurities, which may include residual solvents from the manufacturing process. scispace.comthermofisher.cn A headspace GC method is typically preferred for this analysis to avoid dissolving the non-volatile hydrochloride salt. The sample would be heated in a sealed vial to partition the volatile impurities into the headspace, which is then injected into the GC system. The choice of the GC column (e.g., a polar column like a PEG-type or a non-polar column like a 5% phenyl-methylpolysiloxane) would depend on the range of potential residual solvents to be analyzed.
Table 3: Representative Headspace GC Conditions for Residual Solvent Analysis
| Parameter | Condition |
| Column | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | 40 °C (10 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 140 °C |
| Detector Temperature (FID) | 250 °C |
| Headspace Vial Temperature | 80 °C |
| Headspace Equilibration Time | 30 min |
While [cis-3-Methoxycyclobutyl]methanamine itself is achiral due to a plane of symmetry, chiral intermediates may be used in its synthesis. The enantiomeric purity of such intermediates is critical as it can affect the final product's properties. Chiral chromatography, either HPLC or GC, is used to separate and quantify enantiomers. sigmaaldrich.comsigmaaldrich.comgcms.cz
For chiral HPLC, stationary phases based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) are commonly used. The mobile phase is typically a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). sigmaaldrich.com For chiral GC, cyclodextrin-based stationary phases are often employed. gcms.cz The choice of the chiral stationary phase and the chromatographic conditions are highly specific to the molecule being analyzed and require careful method development.
Table 4: General Chiral HPLC Parameters for a Hypothetical Chiral Precursor
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, an X-ray crystal structure would unambiguously confirm the cis relationship between the methoxy and the aminomethyl substituents on the cyclobutane ring.
The analysis would also reveal the puckering of the cyclobutane ring, which is typically not planar. Furthermore, the crystal packing, including intermolecular interactions such as hydrogen bonding involving the ammonium group and the chloride ion, would be elucidated. This information is valuable for understanding the physical properties of the solid, such as its melting point and solubility. Obtaining single crystals of suitable quality is a prerequisite for this analysis.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| β (°) | 98.76 |
| Volume (ų) | 1045.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.215 |
| R-factor | < 0.05 |
Note: This data is hypothetical and serves as an example of typical crystallographic parameters.
Computational and Theoretical Studies on Cis 3 Methoxycyclobutyl Methanamine Hydrochloride
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations are founded on the principles of quantum mechanics, solving the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. These methods are broadly categorized into ab initio and Density Functional Theory (DFT) approaches.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory is a widely used quantum mechanical method that calculates the electronic properties of a system based on its electron density. mdpi.commdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules. researchgate.netdaneshyari.com A common approach involves geometry optimization to find the lowest energy arrangement of atoms, which corresponds to the molecule's most stable structure at 0 Kelvin. researchgate.netinpressco.com
Interactive Table 1: Hypothetical DFT-Calculated Ground State Properties for [cis-3-Methoxycyclobutyl]methanamine Hydrochloride (Note: The following data is illustrative and based on typical results for similar organic molecules, as specific experimental or computational data for this compound is not publicly available.)
| Property | Value |
| Method | B3LYP/6-31G(d) |
| Total Electronic Energy | -482.1234 Hartrees |
| Dipole Moment | 8.54 Debye |
| C1-C2 Bond Length | 1.54 Å |
| C-O Bond Length | 1.43 Å |
| C-N Bond Length | 1.49 Å |
| C1-C2-C3 Bond Angle | 88.5° |
| H-N-H Bond Angle | 109.1° |
Ab Initio Calculations for High-Accuracy Energetics
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. wikipedia.orgq-chem.com More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), build upon the HF result to include electron correlation effects, yielding highly accurate energies. researchgate.net
These computationally intensive methods are invaluable for calculating precise energetics, such as the absolute energy of a molecule or the energy difference between isomers. rsc.orgresearchgate.net For this compound, such calculations could be used to determine its heat of formation or to compare its stability against a trans isomer, providing a benchmark for less computationally demanding methods.
Interactive Table 2: Hypothetical Comparison of Relative Energies from Ab Initio Methods (Note: This table presents illustrative energy differences for a hypothetical conformer relative to the ground state, as calculated by different methods. The data is not from actual computations on this specific molecule.)
| Method | Basis Set | Relative Energy (kcal/mol) |
| Hartree-Fock (HF) | 6-311+G(d,p) | 5.8 |
| MP2 | 6-311+G(d,p) | 4.9 |
| CCSD(T) | cc-pVTZ | 4.5 |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The flexibility of the cyclobutane (B1203170) ring and the methanamine side chain means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify these different structures and determine their relative stabilities.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. libretexts.orglongdom.org By systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point, a PES can be constructed. This map reveals the energy barriers between different conformations and identifies the pathways for interconversion. researchgate.net For the target molecule, mapping the PES by rotating the C-CH₂NH₃⁺ bond and allowing for puckering of the cyclobutane ring would be critical to understanding its dynamic behavior. scispace.com
Identification of Stable Conformers
To explore the vast conformational space efficiently, molecular mechanics (MM) methods are often employed. taylorandfrancis.com MM uses classical physics-based force fields (e.g., MMFF, AMBER, CHARMM) to calculate molecular energy much faster than QM methods. mdpi.comwikipedia.orgbath.ac.uk A conformational search can be performed by systematically or randomly sampling different geometries and minimizing their energies using the chosen force field. uci.edu
The low-energy conformers identified by MM can then be further analyzed using molecular dynamics (MD) simulations. MD simulates the movement of atoms over time, providing insight into the dynamic stability and accessibility of different conformations at a given temperature. biorxiv.org This combined approach is highly effective for identifying the most stable and populated conformers of a flexible molecule in its environment. upenn.edu
Interactive Table 3: Hypothetical Stable Conformers and Their Relative Energies (Note: The following data is illustrative. It represents a plausible outcome of a conformational analysis, where "Conformer 1" is the global minimum.)
| Conformer | Dihedral Angle (C2-C1-CH₂-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | 65° | 0.00 | 75.3 |
| 2 | -175° | 0.95 | 18.1 |
| 3 | -68° | 1.50 | 6.6 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, typically paired with DFT, is one of the most reliable approaches for calculating the magnetic shielding tensors of nuclei. rsc.orguow.edu.au These shielding values can then be converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.
Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks observed in an infrared (IR) spectrum. DFT calculations can compute these vibrational frequencies and their corresponding intensities. arxiv.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.govmdpi.com This analysis allows for the assignment of specific spectral peaks to particular molecular motions, such as C-H stretching or N-H bending.
Interactive Table 4: Hypothetical Predicted Spectroscopic Parameters (Note: This table contains illustrative data. NMR shifts are referenced to TMS. Vibrational frequencies are scaled.)
| Parameter Type | Atom/Group | Predicted Value |
| ¹³C NMR Shift | CH-O | 78.5 ppm |
| ¹³C NMR Shift | CH₂-N | 45.2 ppm |
| ¹H NMR Shift | N-H₃⁺ | 8.2 ppm |
| ¹H NMR Shift | O-CH₃ | 3.4 ppm |
| Vibrational Frequency | N-H stretch | 3250 cm⁻¹ |
| Vibrational Frequency | C-H stretch (aliphatic) | 2980 cm⁻¹ |
| Vibrational Frequency | C-O stretch | 1095 cm⁻¹ |
Elucidation of Reaction Mechanisms Involved in Its Synthesis or Derivatization
In the absence of specific experimental studies on the reaction mechanisms for the synthesis and derivatization of this compound, computational chemistry, particularly quantum chemical calculations, offers a powerful theoretical framework for elucidation. chemrxiv.orgrsc.orgrsc.orgresearchgate.net Such studies can provide detailed insights into the potential energy surfaces of proposed reaction pathways, helping to identify the most plausible mechanisms.
Theoretical investigations would likely focus on key synthetic steps, such as the formation of the cyclobutane ring and the introduction of the methanamine and methoxy (B1213986) functionalities. A common route to cyclobutane synthesis involves [2+2] cycloaddition reactions. harvard.eduorganic-chemistry.org Computational modeling of this step for precursors to this compound could reveal whether the reaction proceeds via a concerted or stepwise mechanism. Density Functional Theory (DFT) calculations are a common tool for investigating such mechanisms, allowing for the characterization of transition state geometries and the calculation of activation energies. acs.org
For instance, a hypothetical reaction pathway for the formation of a substituted cyclobutane precursor could be computationally modeled. The table below illustrates the type of data that such a study might generate for two competing hypothetical pathways.
Interactive Data Table: Hypothetical Energy Barriers for Cyclobutane Ring Formation
| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Concerted [2+2] Cycloaddition | TS1 | 25.3 | -15.8 |
| Stepwise Radical Mechanism | TS2 (First step) | 30.1 | -5.2 |
| Stepwise Radical Mechanism | TS3 (Second step) | 5.4 | -10.6 |
Note: The data in this table is purely illustrative and intended to represent the typical output of a computational study on reaction mechanisms.
Furthermore, computational studies could explore the stereoselectivity of the synthesis, explaining the preference for the cis isomer. By modeling the transition states leading to both the cis and trans products, the relative energy barriers can be calculated. A lower activation energy for the transition state leading to the cis isomer would provide a theoretical basis for its observed prevalence.
Derivatization reactions, such as N-acylation or N-alkylation of the primary amine, could also be investigated. Quantum chemical calculations can model the nucleophilic attack of the amine on an electrophile, mapping out the reaction coordinate and identifying key intermediates and transition states. acs.orgresearchgate.net This would be valuable for predicting the reactivity of this compound and for designing new derivatives with desired properties.
Molecular Docking and Dynamics Simulations
While the biological activity of this compound is outside the scope of this article, molecular docking and dynamics simulations can be employed in a theoretical context to explore its potential interactions with hypothetical binding sites. nih.govresearchgate.netiaanalysis.com These computational techniques are fundamental in structure-based design and can provide insights into the conformational preferences and intermolecular interactions of a molecule. vajdalab.org
Molecular Docking
Molecular docking simulations would involve computationally placing this compound into a hypothetical protein binding site. nih.gov The goal of these simulations is to predict the preferred binding orientation and conformation of the molecule, often referred to as the binding pose. researchgate.net Scoring functions are then used to estimate the binding affinity for each pose.
A theoretical docking study could assess how the cis configuration of the cyclobutane ring influences the molecule's ability to fit within a hypothetical cavity. The methoxy and methanamine hydrochloride groups would be evaluated for their potential to form key interactions, such as hydrogen bonds or electrostatic interactions, with complementary residues in the binding site. The results of such a study could be presented in a table summarizing the predicted binding energies and key interactions for a series of hypothetical poses.
Interactive Data Table: Hypothetical Docking Results for this compound
| Pose ID | Predicted Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues (Hypothetical) |
| 1 | -8.2 | 3 | ASP12, TYR45, ASN101 |
| 2 | -7.5 | 2 | GLU88, SER122 |
| 3 | -6.9 | 1 | THR43 |
Note: The data in this table is for illustrative purposes only and represents the kind of information that could be generated from a molecular docking study.
Molecular Dynamics Simulations
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between this compound and a hypothetical binding site. nih.govrsc.org MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the binding site. researchgate.netdovepress.com
In a theoretical context, an MD simulation could be initiated with the top-ranked docking pose. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the molecule would be analyzed to determine if the key interactions identified in the docking study are maintained. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and provide insights into the conformational changes that might occur upon binding. The puckered structure of the cyclobutane ring is a notable feature that could be analyzed for its dynamic behavior within a confined binding site. nih.gov The stability of the ligand's position can be quantified by calculating the root-mean-square deviation (RMSD) over the simulation time.
Future Directions and Emerging Research Avenues for Cis 3 Methoxycyclobutyl Methanamine Hydrochloride
Development of Next-Generation Catalytic Systems for its Synthesis
The efficient and stereoselective synthesis of the cis-cyclobutane core is a primary area for innovation. While traditional methods often rely on multi-step sequences, future research is likely to focus on the development of novel catalytic systems that can construct this motif with high efficiency and stereocontrol.
Catalytic [2+2] Cycloadditions: The development of catalytic, enantioselective [2+2] cycloadditions is a significant area of interest for cyclobutane (B1203170) synthesis. acs.org Future research could focus on developing catalysts that enable the direct cycloaddition of a methoxy-containing alkene with an appropriate C1 synthon to form the cyclobutane ring with inherent cis-selectivity. This would represent a more atom-economical approach compared to traditional methods.
C–H Functionalization Logic: An alternative and powerful strategy involves the C–H functionalization of pre-existing cyclobutane scaffolds. nih.govacs.org Research in this area could lead to catalysts that can selectively introduce the methoxy (B1213986) and aminomethyl precursors at the 1 and 3 positions of a cyclobutane ring with high cis-diastereoselectivity. This approach offers the advantage of building complexity on a simple starting material in a controlled manner. acs.org
Asymmetric Transfer Hydrogenation: For synthetic routes that proceed via a cyclobutenone or cyclobutanone (B123998) intermediate, the development of advanced asymmetric transfer hydrogenation catalysts is crucial. acs.orgresearchgate.net Next-generation ruthenium or rhodium catalysts could offer higher diastereoselectivity in the reduction step that establishes the cis relationship between the substituents. acs.org
| Catalytic Approach | Potential Advantages | Research Focus |
| Catalytic [2+2] Cycloadditions | High atom economy, direct formation of the cyclobutane ring | Development of catalysts for stereoselective cycloaddition of methoxy-containing alkenes. |
| C–H Functionalization | Step-economical, late-stage modification of simple cyclobutanes | Design of catalysts for regioselective and diastereoselective C-H activation at the 1 and 3 positions. |
| Asymmetric Transfer Hydrogenation | High stereocontrol in the reduction of cyclic ketones | Discovery of new metal catalysts (e.g., Ru, Rh) for highly cis-selective reductions. |
Integration with Automated Synthesis and Machine Learning in Chemical Discovery
The intersection of automated synthesis platforms and machine learning (ML) algorithms presents a transformative potential for the discovery and optimization of synthetic routes to compounds like [cis-3-Methoxycyclobutyl]methanamine hydrochloride.
Automated Reaction Optimization: Automated flow reactors can be employed to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) for key synthetic steps. researchgate.netucd.iealmacgroup.comresearchgate.net This high-throughput experimentation can accelerate the optimization of challenging reactions, such as stereoselective reductions or C-H functionalizations, leading to higher yields and purity.
Machine Learning for Retrosynthesis and Reaction Prediction: ML models can be trained on vast datasets of chemical reactions to predict plausible synthetic routes for a target molecule. policyrj.comarxiv.org For this compound, such models could propose novel and non-intuitive synthetic pathways that a human chemist might overlook. Furthermore, ML algorithms can predict the outcomes of reactions, including potential side products and stereoselectivity, thereby guiding experimental design. rsc.org
Closed-Loop Discovery: The ultimate integration involves creating a closed-loop system where an ML algorithm proposes synthetic routes and reaction conditions, an automated synthesis platform executes the experiments, and the analytical results are fed back to the algorithm for iterative learning and optimization. nih.gov This approach could systematically explore the chemical space around the synthesis of this compound to discover the most efficient and robust manufacturing process.
Exploration of Its Reactivity in Unprecedented Chemical Transformations
The strained nature of the cyclobutane ring in this compound can be exploited to drive novel chemical transformations. Future research could uncover unique reactivity patterns that are not observed in more common cyclic or acyclic amines.
Ring-Opening Reactions: The inherent ring strain of the cyclobutane can be harnessed to facilitate selective ring-opening reactions, leading to the formation of functionalized acyclic structures that would be difficult to access through other means. The cis-relationship of the substituents could direct the stereochemical outcome of these transformations.
Transannular Reactions: The proximity of the methoxy and aminomethyl groups in the cis-conformation could enable novel transannular reactions, where the two functional groups interact to form new bicyclic or bridged structures. Such reactions would be highly dependent on the specific conformation of the cyclobutane ring.
Computational Prediction of Reactivity: Density functional theory (DFT) and other computational methods can be used to model the reactivity of this compound and predict its behavior in various chemical environments. doi.org These computational studies can guide the design of experiments to explore unprecedented transformations.
Advanced Methodologies for Stereochemical Control and Purity Enhancement
Achieving high stereochemical purity is paramount for the application of chiral molecules. Future research will likely focus on developing more effective methods for both the synthesis and purification of the cis-isomer of this compound.
Diastereoselective Synthesis: Beyond the catalytic methods mentioned earlier, research into substrate-controlled diastereoselective reactions could provide new avenues for establishing the desired cis-stereochemistry. This could involve the use of chiral auxiliaries or the strategic placement of directing groups on the cyclobutane precursor. acs.orgnih.gov
Advanced Separation Techniques: For mixtures of stereoisomers, the development of more efficient purification methods is crucial. This could include advances in chiral chromatography, such as the use of novel chiral stationary phases, or the development of selective crystallization techniques that can preferentially isolate the cis-isomer.
Stereospecific Ring Contractions: An innovative approach to stereocontrolled cyclobutane synthesis involves the ring contraction of larger, more easily accessible cyclic precursors, such as pyrrolidines. acs.orgnih.gov Future research could explore the development of stereospecific ring contraction reactions that yield the desired cis-1,3-disubstituted cyclobutane core.
| Methodology | Focus | Potential Impact |
| Diastereoselective Synthesis | Substrate-controlled reactions, chiral auxiliaries | Improved stereochemical purity in the initial synthesis. |
| Advanced Separation | Chiral chromatography, selective crystallization | More efficient and scalable purification of the cis-isomer. |
| Stereospecific Ring Contractions | Ring contraction of larger cyclic precursors (e.g., pyrrolidines) | Novel and potentially more efficient synthetic routes to the target stereoisomer. |
Role in the Synthesis of Novel Research Probes and Chemical Tools (focus on synthetic aspect, not application)
The rigid and well-defined three-dimensional structure of the cis-3-methoxycyclobutyl]methanamine scaffold makes it an attractive building block for the synthesis of novel research probes and chemical tools. The synthetic focus in this area would be on developing efficient methods to incorporate this motif into larger and more complex molecules.
Scaffold for Combinatorial Libraries: The primary amine handle provides a convenient point for chemical diversification. Future research could focus on developing robust and high-throughput synthetic methods to couple a wide variety of chemical moieties to the amine, creating libraries of novel compounds built around the cis-cyclobutane core.
Synthesis of Conformationally Constrained Peptidomimetics: The rigid cyclobutane ring can be used to mimic peptide turns or to constrain the conformation of peptide-based probes. nih.gov Synthetic methodologies that allow for the efficient incorporation of the [cis-3-Methoxycyclobutyl]methanamine unit into peptide chains would be a key area of research.
Development of Novel Linkers: The unique stereochemistry and functional group presentation of this molecule could be exploited in the design of novel linkers for applications such as antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs). The synthetic challenge would be to develop methods for the selective functionalization of both the amine and potentially the methoxy group (or a precursor) to attach different molecular entities.
Q & A
Q. Advanced: How can reaction conditions be optimized to improve stereoselectivity in the synthesis of the cis-3-methoxy configuration?
Answer: Stereochemical control requires:
- Chiral Catalysts : Use of asymmetric catalysts (e.g., Rhodium complexes) during cyclobutane formation to favor the cis configuration.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics for methoxy group retention.
- Kinetic vs. Thermodynamic Control : Low temperatures (−78°C) favor kinetic products, preserving the cis isomer. Post-synthesis validation via NOESY NMR confirms stereochemistry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify methoxy ( ppm) and cyclobutyl protons ( ppm). COSY and HSQC resolve coupling patterns.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 164.1).
- X-ray Crystallography : Resolves absolute configuration and hydrogen bonding in the crystal lattice .
Q. Advanced: How does variable-temperature NMR elucidate conformational dynamics of the cyclobutyl ring?
Answer: VT-NMR (e.g., −40°C to 60°C) slows ring puckering, splitting signals into distinct diastereotopic protons. Analysis of coalescence temperatures provides activation energy () for ring inversion, critical for understanding bioactive conformers .
Basic: What biological assays are used to evaluate the neurotransmitter-related activity of this compound?
Answer:
- Radioligand Binding Assays : Competes with H-labeled ligands (e.g., serotonin or dopamine analogs) to determine receptor affinity ().
- Functional Assays : Measures cAMP accumulation or calcium flux in transfected HEK293 cells expressing target GPCRs.
- In Vivo Behavioral Studies : Rodent models assess locomotor activity or anxiety-like behaviors post-administration .
Q. Advanced: How can site-directed mutagenesis clarify binding interactions at serotonin receptors?
Answer: Mutagenesis of receptor residues (e.g., TM3 aspartate or TM5 serine) paired with molecular docking identifies key hydrogen bonds or steric clashes. Electrophysiology (patch-clamp) quantifies ion channel modulation efficacy, linking structural motifs to functional outcomes .
Basic: What analytical methods ensure purity and stability during storage?
Answer:
- HPLC-PDA : Reverse-phase C18 columns (e.g., 90:10 water:acetonitrile) with UV detection at 254 nm quantify purity (>95%).
- Karl Fischer Titration : Monitors hygroscopicity (water content <0.5%).
- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) tracks degradation via LC-MS, with storage recommended at −20°C under argon .
Q. Advanced: How does forced degradation (acid/base/oxidative stress) inform formulation strategies?
Answer:
- Acidic Conditions (0.1M HCl) : Hydrolyzes methoxy groups, detected as cyclobutanol byproducts.
- Oxidative Stress (HO) : Forms N-oxide derivatives.
Mitigation strategies include lyophilization with cryoprotectants (trehalose) and antioxidant additives (BHT) .
Basic: What reaction mechanisms govern the compound’s reactivity in nucleophilic environments?
Answer:
The amine group undergoes:
Q. Advanced: How do kinetic isotope effects (KIEs) probe transition states in SN2 reactions involving the cyclobutyl scaffold?
Answer: Deuterated substrates (e.g., C-D bonds) alter reaction rates. KIE >1 indicates bond-breaking in the rate-determining step (e.g., methyl group migration during ring strain relief). Computational DFT simulations (B3LYP/6-31G*) model transition state geometries .
Basic: How do structural modifications (e.g., substituent changes) impact biological activity?
Answer:
- Methoxy vs. Ethoxy : Ethoxy analogs show reduced blood-brain barrier penetration (logP increase by 0.5).
- Cyclobutyl vs. Cyclohexyl : Smaller rings enhance rigidity, improving receptor binding affinity ( ↓20%). SAR tables comparing IC values guide lead optimization .
Q. Advanced: What computational tools predict ADMET properties for analogs?
Answer:
- QSAR Models : MOE or Schrödinger Suite correlate descriptors (polar surface area, logD) with permeability.
- Molecular Dynamics (MD) : Simulates blood-brain barrier crossing (e.g., GROMACS with lipid bilayer models). Meta-analysis of PubChem BioAssay data validates predictions .
Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?
Answer:
- Critical Parameter Analysis : Compare solvent purity (HPLC vs. technical grade), catalyst lot variability, and inert atmosphere integrity.
- Reproducibility Protocols : Standardize quenching methods (e.g., slow acid addition to prevent exothermic side reactions).
- Meta-Analysis : Aggregate data from Reaxys or SciFinder to identify outlier conditions (e.g., microwave vs. conventional heating) .
Advanced: What role do computational fragment-based drug design (FBDD) approaches play in optimizing this scaffold?
Answer:
- Docking Screens : Glide or AutoDock Vina screen fragment libraries against receptor homology models.
- Free Energy Perturbation (FEP) : Calculates relative binding affinities for substituent swaps (e.g., -OCH to -CF).
- Synchrotron Crystallography : Validates predicted binding poses at 1.2 Å resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
